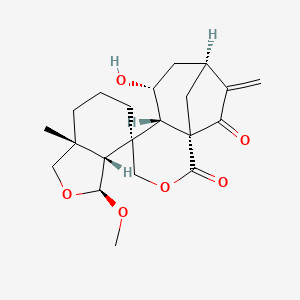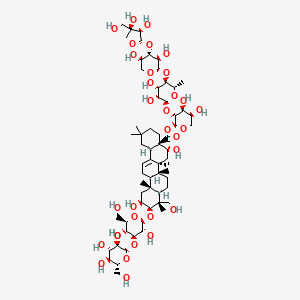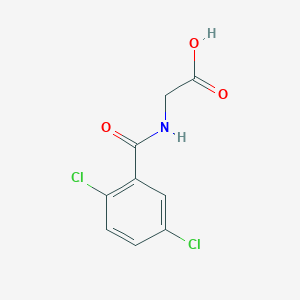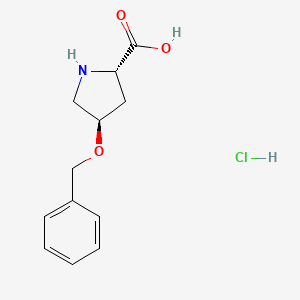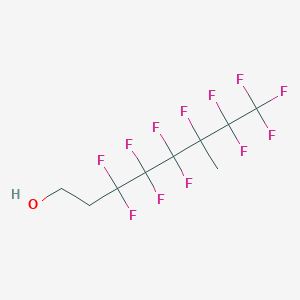
3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound related to 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was achieved through a nucleophilic substitution reaction. This process involved reacting epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol under specific conditions: a molar ratio of epichlorohydrin to tetrahydroperfluoro-1-octanol of 3:2, a reaction temperature of 70°C, and a duration of 18 hours. Following this, the product underwent ring-opening polymerization using boron trifluoride etherate as an initiator to form a polymer with a molecular weight of 1,400 .
Molecular Structure Analysis
The molecular structure of the synthesized compound and its polymer was confirmed using 1H NMR and IR spectroscopy. These techniques allowed for the verification of the chemical structure and the successful incorporation of the tridecafluorooctyloxy group into the oxirane ring. The presence of multiple fluorine atoms in the compound is indicative of its potential to exhibit unique physical and chemical properties due to the strong electronegativity of fluorine .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of the compound is the nucleophilic substitution, where the hydroxyl group of the tetrahydroperfluoro-1-octanol attacks the epoxide ring of epichlorohydrin, leading to the formation of the oxirane compound. Subsequently, the ring-opening polymerization indicates that the oxirane ring is reactive and can form polymers under the influence of a strong Lewis acid like boron trifluoride etherate .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol are not detailed in the provided papers, the structural analysis suggests that the compound would exhibit properties typical of fluorinated alcohols. These might include high thermal stability, resistance to solvents and chemicals, and possibly low surface energy, which are common in perfluorinated compounds. The presence of a hydroxyl group and a branched chain could also influence its solubility and reactivity .
The second paper, while not directly related to the compound , discusses a different fragrance material, 3,7-dimethyl-7-methoxyoctan-2-ol, which is a branched chain saturated alcohol. This paper provides a toxicologic and dermatologic review of the compound when used as a fragrance ingredient and is part of a larger safety assessment of branched chain saturated alcohols . Although this does not provide direct information on the physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, it does offer insight into the general class of compounds to which it belongs.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Polymer Chemistry
Fluorinated compounds are extensively studied for their unique properties and applications in polymer chemistry. For instance, the alcoholysis of epoxy compounds with alcohol derivatives, using cerium ammonium nitrate as a catalyst, is a significant reaction in polymer modification and synthesis. This reaction can lead to the production of alkoxy alcohols and various side products due to oxirane rearrangement, highlighting the potential for creating novel polymer structures and materials with enhanced properties (Derouet, Brosse, & Challioui, 2001).
Applications in Electrical Equipment
Fluorinated compounds are also being explored as environmentally friendly alternatives to traditional gases in electrical equipment. Research into the use of dodecafluoro-2-methylpentan-3-one and CO2 mixtures in medium-voltage switchgear demonstrates the potential of fluorinated compounds to replace SF6, a gas with high global warming potential. These studies focus on understanding the breakdown voltage and other electrical properties of these mixtures, aiming to develop more sustainable and less environmentally impactful insulating gases for electrical applications (Tian et al., 2019).
Environmental Engineering and Remediation
In the field of environmental engineering, fluorinated compounds are investigated for their degradation and removal from ecosystems. Studies on the hydrothermal liquefaction of fluoroalkylether compounds accumulated in plants like cattails (Typha latifolia) show that certain fluorinated substances can be effectively degraded under specific conditions. This research is crucial for understanding how to mitigate the environmental and health risks posed by persistent fluorinated pollutants in nature (Zhang, Cao, & Liang, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane", "methylmagnesium bromide", "water", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "magnesium", "methanol" ], "Reaction": [ "Step 1: 1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane is reacted with methylmagnesium bromide in anhydrous ether to form 3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctane.", "Step 2: The product from step 1 is then oxidized with a mixture of water, sodium hydroxide, and sulfuric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the alcohol by reaction with magnesium in methanol.", "Step 4: The alcohol is purified by extraction with sodium chloride, drying over magnesium sulfate, and treatment with sodium bicarbonate to remove any remaining acid impurities." ] } | |
Número CAS |
68391-08-2 |
Nombre del producto |
3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol |
Fórmula molecular |
C9H8F12O |
Peso molecular |
360.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol |
InChI |
InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3 |
Clave InChI |
YJNAGZYYJPQWGW-UHFFFAOYSA-N |
SMILES |
CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
SMILES canónico |
CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Otros números CAS |
68308-14-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



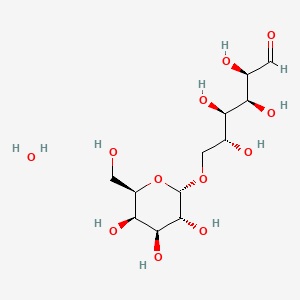
![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
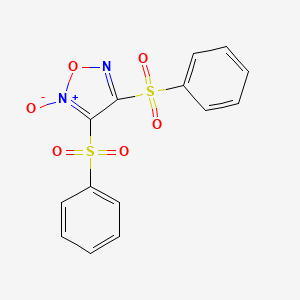
![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)
![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)
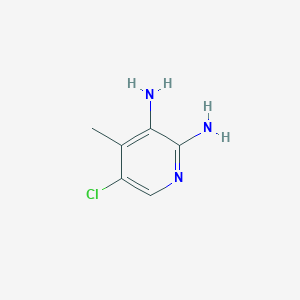


![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)
